3-Butoxy-4-methoxybenzoic acid
Overview
Description
3-Butoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . It is a derivative of benzoic acid, characterized by the presence of butoxy and methoxy substituents on the benzene ring. This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s structurally similar to p-anisic acid, which is known to interact with group iie secretory phospholipase a2 .
Biochemical Pathways
Based on its structural similarity to p-anisic acid, it may influence the pathways involving phospholipase a2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-methoxybenzoic acid can be achieved through various methods. One common approach involves the esterification of this compound methyl ester, followed by hydrolysis to yield the desired acid . The reaction typically requires the use of an acid catalyst and an alcohol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and hydrolysis can be scaled up for industrial applications. The choice of catalysts, solvents, and reaction conditions would be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Butoxy-4-methoxybenzoic acid is primarily used in proteomics research applications . It serves as a specialty product for studying protein interactions and modifications. Additionally, it may be used in the synthesis of more complex organic molecules for various research purposes.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the butoxy group.
3-Methoxybenzoic acid: Similar in structure but lacks the butoxy group.
4-Butoxybenzoic acid: Similar in structure but lacks the methoxy group.
Uniqueness: 3-Butoxy-4-methoxybenzoic acid is unique due to the presence of both butoxy and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
IUPAC Name |
3-butoxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXLURPNIOZKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370859 | |
Record name | 3-butoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66924-20-7 | |
Record name | 3-butoxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Butoxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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